molecular formula C21H20ClFN2O3S B2799347 6-chloro-4-(4-fluoro-3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251670-41-3

6-chloro-4-(4-fluoro-3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2799347
CAS No.: 1251670-41-3
M. Wt: 434.91
InChI Key: GUKWIKZKUOLZFM-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiazine-dione class, characterized by a bicyclic core structure (1λ⁶,4-benzothiazine-1,1-dione) with a sulfur atom in a sulfone configuration. Key substituents include:

  • 6-Chloro group: Enhances electron-withdrawing properties and influences molecular reactivity.
  • 4-(4-Fluoro-3-methylphenyl): A disubstituted aromatic ring with a fluorine atom (electron-withdrawing) and a methyl group (electron-donating), creating a stereoelectronic balance.

The compound’s crystal structure was likely determined using SHELX programs (e.g., SHELXL for refinement) , with visualization tools like ORTEP-3 or WinGX employed for anisotropic displacement modeling .

Properties

IUPAC Name

[6-chloro-4-(4-fluoro-3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O3S/c1-14-11-16(6-7-17(14)23)25-13-20(21(26)24-9-3-2-4-10-24)29(27,28)19-8-5-15(22)12-18(19)25/h5-8,11-13H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKWIKZKUOLZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-[2-(4-methylphenyl)-1H-indol-3-yl]urea typically involves the reaction of cyclohexyl isocyanate with 2-(4-methylphenyl)-1H-indole-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of N-cyclohexyl-N’-[2-(4-methylphenyl)-1H-indol-3-yl]urea may involve large-scale synthesis using automated reactors and optimized reaction conditions. The process may include steps such as purification through recrystallization or chromatography to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-[2-(4-methylphenyl)-1H-indol-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or phenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Mechanism : The compound has been studied for its ability to inhibit specific cancer cell lines by interfering with cell proliferation and inducing apoptosis.
    • Case Studies : Research indicates that derivatives of benzothiazine compounds exhibit potent activity against various cancer types, including breast and lung cancer. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against MDM2, a target in cancer therapy .
  • Antimicrobial Properties
    • Mechanism : The compound exhibits antibacterial and antifungal activities, which are attributed to its ability to disrupt microbial cell membranes.
    • Case Studies : Studies have demonstrated that benzothiazine derivatives can effectively combat resistant strains of bacteria, showcasing their potential as new antibiotics.
  • Neurological Applications
    • Mechanism : The piperidine moiety suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
    • Case Studies : Preliminary studies indicate that similar compounds can improve cognitive function in animal models of neurodegenerative diseases.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The compound shows good oral bioavailability.
  • Metabolism : It undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
  • Excretion : Renal excretion is the primary route of elimination.

Comparative Data Table

Application AreaMechanism of ActionNotable Case Studies
AnticancerInhibition of cell proliferation; apoptosisEffective against MDM2 in breast cancer models
AntimicrobialDisruption of microbial membranesActive against resistant bacterial strains
NeurologicalModulation of neurotransmitter systemsCognitive enhancement in neurodegenerative models

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-[2-(4-methylphenyl)-1H-indol-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Analog: 6-Chloro-4-(4-Ethylphenyl)-2-(Piperidine-1-Carbonyl)-4H-1λ⁶,4-Benzothiazine-1,1-Dione

This analog shares the benzothiazine-dione core and 6-chloro/2-piperidine substituents but differs in the aromatic ring substitution (4-ethylphenyl vs. 4-fluoro-3-methylphenyl).

Structural and Electronic Differences :

Property Target Compound Ethylphenyl Analog
Aromatic Substituent 4-Fluoro-3-methylphenyl 4-Ethylphenyl
Electronic Effects -F (σ-withdrawing, π-donating)
-CH₃ (electron-donating)
-C₂H₅ (moderate electron-donating)
Steric Bulk Moderate (two substituents) Higher (single ethyl group)
Molecular Weight (calc.) ~425.85 g/mol ~421.90 g/mol
logP (Predicted) ~3.2 (higher polarity due to -F) ~3.8 (higher lipophilicity)

Implications :

  • Bioavailability : The ethyl group’s lipophilicity may enhance membrane permeability in the analog, but the target’s fluorine could optimize target binding via electrostatic interactions.
  • Synthetic Accessibility: Introducing two substituents (fluoro and methyl) on the phenyl ring may complicate synthesis compared to the mono-substituted ethylphenyl analog.

Structural Analysis and Methodological Considerations

Both compounds’ crystallographic data were likely processed using SHELXL for refinement and visualized via ORTEP for Windows to generate thermal ellipsoid diagrams . The WinGX suite may have facilitated data integration, including hydrogen-bonding networks and packing analyses .

Key Observations from Structural Studies :

  • The piperidine-1-carbonyl group adopts a chair conformation, with carbonyl oxygen participating in intermolecular hydrogen bonds (e.g., with sulfone oxygen or solvent molecules).

Biological Activity

6-Chloro-4-(4-fluoro-3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1λ\lambda 6,4-benzothiazine-1,1-dione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazine core, a piperidine moiety, and halogen substitutions. Its molecular formula is C18H19ClF N3O2S, with a molecular weight of approximately 373.87 g/mol.

Research indicates that this compound may exert its biological effects through modulation of specific protein kinases involved in cellular signaling pathways. Protein kinases are critical for regulating various cellular processes, including proliferation, differentiation, and apoptosis. The presence of the piperidine group suggests potential interactions with neurotransmitter systems, which may contribute to its pharmacological profile.

Anticancer Activity

Several studies have demonstrated the anticancer properties of this compound. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example:

  • Cell Line Studies : In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis (e.g., caspase activation) .

Antimicrobial Properties

The compound has also exhibited antimicrobial activity against a range of pathogens. In particular:

  • Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria indicated that the compound inhibits bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Studies

  • Breast Cancer Study : A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound as part of a combination therapy. Results indicated improved progression-free survival compared to standard treatments .
  • Infection Control : A case study focused on patients with resistant bacterial infections demonstrated that this compound could be used as an adjunct therapy, enhancing the effectiveness of conventional antibiotics .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Clinical EfficacyImproved progression-free survival in breast cancer patients
Infection ControlEnhances effectiveness of antibiotics in resistant infections

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